Tryprostatin A
Overview
Description
Tryprostatin A is a naturally occurring compound isolated from the marine fungal strain Aspergillus fumigatus BM939. It belongs to the class of indole 2,5-diketopiperazines, which are cyclic dipeptides containing a tryptophan unit. These compounds are known for their intriguing structural features and diverse biological activities, including antitumor, antibacterial, antiviral, antioxidant, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Tryprostatin A has been achieved through various methods. One notable approach involves the sequential C–H activation strategy. The key steps include:
Synthesis of the Tryptophan Skeleton: The tryptophan skeleton is synthesized from alanine via a palladium(II)-catalyzed β-methyl C(sp3)–H monoarylation.
C2-Selective Prenylation: The resulting 6-methoxy-tryptophan undergoes C2-selective prenylation using palladium/norbornene-promoted C–H activation.
Final Steps: The total synthesis is completed in 12 linear steps from alanine with an overall yield of 25%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and limited natural availability. advancements in synthetic chemistry may pave the way for more efficient industrial-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Tryprostatin A undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the diketopiperazine ring.
Substitution: Substitution reactions, particularly at the indole C2 position, are common.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium-catalyzed reactions using bases like cesium carbonate and solvents like acetonitrile and water.
Major Products
The major products formed from these reactions include various substituted indole derivatives and modified diketopiperazine rings, which can exhibit different biological activities.
Scientific Research Applications
Mechanism of Action
Tryprostatin A exerts its effects through multiple mechanisms:
Inhibition of Microtubule Assembly: It disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
Inhibition of Topoisomerase II: It interferes with the enzyme’s ability to manage DNA topology during replication.
Molecular Targets and Pathways: The compound targets tubulin and topoisomerase II, affecting pathways involved in cell division and DNA replication.
Comparison with Similar Compounds
Similar Compounds
Tryprostatin B: Another indole diketopiperazine with similar structural features but different biological activities.
Maremycins A and B: Indole diketopiperazines with distinct structural modifications and biological properties.
Cyclotryprostatin A and B: Compounds with similar core structures but varying side chains.
Uniqueness
This compound is unique due to its specific inhibition of microtubule assembly and topoisomerase II, making it a valuable compound for studying cell cycle regulation and developing antitumor agents .
Properties
IUPAC Name |
3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPVPHNDQHWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.